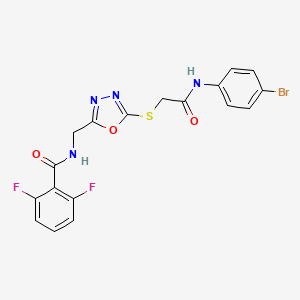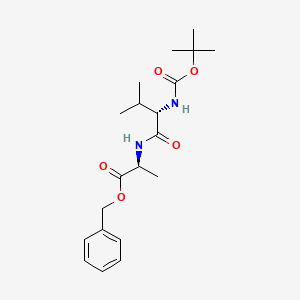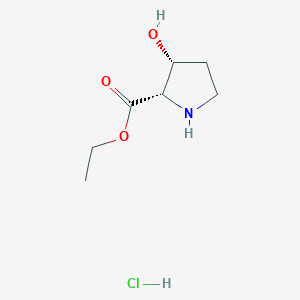![molecular formula C15H16N2O4 B2686569 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid CAS No. 2248285-80-3](/img/structure/B2686569.png)
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid, also known as MIQCA, is a chemical compound with potential applications in scientific research. It belongs to the family of isoquinoline-3-carboxylic acid derivatives and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in laboratory experiments.
作用機序
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid is believed to exert its effects through the inhibition of enzyme activity. For example, it has been shown to inhibit the activity of tyrosine kinases, which are involved in cell signaling pathways that regulate cell growth and differentiation. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to inhibit the activity of phosphodiesterases, which are involved in the degradation of cyclic nucleotides that play a role in several physiological processes.
Biochemical and Physiological Effects:
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been reported to exhibit several biochemical and physiological effects. For example, it has been shown to inhibit the proliferation of cancer cells and to induce apoptosis, or programmed cell death. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has several potential advantages for laboratory experiments, including its ability to inhibit enzyme activity and its reported anticancer and anti-inflammatory properties. However, it also has some limitations, including its relatively low solubility in aqueous solutions and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid. One area of interest is the development of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid derivatives with improved solubility and bioavailability. Another area of interest is the investigation of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid's potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to elucidate the mechanism of action of 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid and to identify its molecular targets.
合成法
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid can be synthesized through a multistep process involving the reaction of 2-amino-3-cyano-4-arylisoquinolines with tert-butyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. This method has been reported in several research articles and can yield 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid in good to excellent yields.
科学的研究の応用
4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has been studied for its potential applications in scientific research, particularly in the field of drug discovery. It has been shown to exhibit inhibitory activity against various enzymes, including tyrosine kinases and phosphodiesterases, which are involved in several disease pathways. 4-[(2-Methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid has also been reported to have anti-inflammatory and anticancer properties, making it a promising candidate for further research.
特性
IUPAC Name |
4-[(2-methylpropan-2-yl)oxycarbonylamino]isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-15(2,3)21-14(20)17-11-10-7-5-4-6-9(10)8-16-12(11)13(18)19/h4-8H,1-3H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYFZCHODFFCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(N=CC2=CC=CC=C21)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(Tert-butoxy)carbonyl]amino}isoquinoline-3-carboxylic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzofuran-2-carboxamide](/img/structure/B2686487.png)



![N-[2-(1H-indol-3-yl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(4-methoxyphenyl)ethane-1-sulfonamide](/img/structure/B2686491.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamide](/img/structure/B2686494.png)
![1-(3-chloro-4-methylphenyl)-8-ethoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2686495.png)
![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2686497.png)


![N-(benzo[d][1,3]dioxol-5-yl)-2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)acetamide](/img/structure/B2686503.png)
![ethyl 2-(2-((4-(4-fluorophenyl)-5-((4-methyl-3-nitrobenzamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2686505.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide](/img/structure/B2686507.png)
